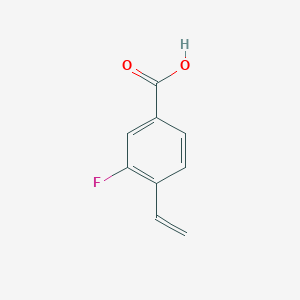

4-Ethenyl-3-fluorobenzoic acid

CAS No.:

Cat. No.: VC13725205

Molecular Formula: C9H7FO2

Molecular Weight: 166.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7FO2 |

|---|---|

| Molecular Weight | 166.15 g/mol |

| IUPAC Name | 4-ethenyl-3-fluorobenzoic acid |

| Standard InChI | InChI=1S/C9H7FO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h2-5H,1H2,(H,11,12) |

| Standard InChI Key | RCPFPFJJUGURBT-UHFFFAOYSA-N |

| SMILES | C=CC1=C(C=C(C=C1)C(=O)O)F |

| Canonical SMILES | C=CC1=C(C=C(C=C1)C(=O)O)F |

Introduction

Structural and Molecular Characteristics

Molecular Formula and Connectivity

The molecular formula of 4-ethynyl-3-fluorobenzoic acid is C₉H₅FO₂, with a molar mass of 164.13 g/mol . The SMILES notation (C#CC1=C(C=C(C=C1)C(=O)O)F) and InChIKey (JAUFNXVOUWCYNW-UHFFFAOYSA-N) confirm the substituent positions:

-

A fluorine atom at the 3-position of the benzene ring.

-

An ethynyl group (-C≡CH) at the 4-position.

The ethynyl group introduces linear geometry and π-bond conjugation, while fluorine’s electronegativity modulates the ring’s electron density, influencing acidity and reactivity.

Predicted Physicochemical Properties

Collision cross-section (CCS) values, calculated for various adducts, provide insights into its gas-phase ion mobility (Table 1) :

Table 1: Predicted Collision Cross-Sections for 4-Ethynyl-3-fluorobenzoic Acid Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 165.03464 | 132.8 |

| [M+Na]⁺ | 187.01658 | 144.9 |

| [M-H]⁻ | 163.02008 | 124.6 |

| [M+NH₄]⁺ | 182.06118 | 136.7 |

These values suggest moderate polarity, with sodium adducts exhibiting larger CCS due to increased ion size.

Synthesis and Derivatization Pathways

Challenges in Synthesis

-

Regioselectivity: Ensuring substitution at the 4-position requires directing groups or protective strategies.

-

Carboxylic Acid Stability: Harsh conditions may decarboxylate the acid group, necessitating mild coupling protocols .

Physicochemical Behavior and Solubility

Solubility Trends in Organic Solvents

Although experimental data for 4-ethynyl-3-fluorobenzoic acid are unavailable, studies on 4-fluorobenzoic acid (4FBA) offer insights. 4FBA exhibits increasing solubility with temperature in alcohols and esters, with the highest solubility in acetone (4.92 mol/kg at 323.15 K) . The ethynyl group’s hydrophobicity likely reduces aqueous solubility compared to 4FBA, while fluorine’s polarity may enhance solubility in aprotic solvents.

Table 2: Comparative Solubility of 4-Fluorobenzoic Acid Derivatives

| Solvent | 4FBA Solubility (mol/kg, 298 K) | Predicted Trend for 4-Ethynyl Derivative |

|---|---|---|

| Methanol | 1.45 | Lower due to ethynyl hydrophobicity |

| Ethyl acetate | 2.18 | Higher affinity for π-π interactions |

| Acetonitrile | 0.97 | Moderate, influenced by dipole moments |

Thermodynamics of Dissolution

The modified Apelblat equation accurately models 4FBA’s solubility, suggesting a similar approach for the ethynyl derivative :

Where is solubility, is temperature, and , , are fitted parameters. Mixing Gibbs free energy () for 4FBA is negative, indicating spontaneity, likely preserved in the ethynyl analogue .

Research Gaps and Future Directions

-

Synthetic Optimization: Developing efficient routes to 4-ethynyl-3-fluorobenzoic acid.

-

Solubility Profiling: Experimental determination in diverse solvents.

-

Biological Screening: Antimicrobial, anticancer, and enzyme inhibition assays.

-

Computational Studies: DFT calculations to predict reactivity and interaction with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume